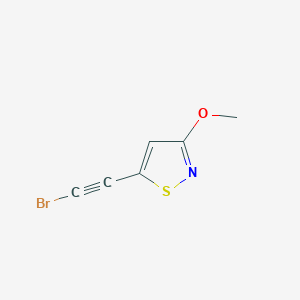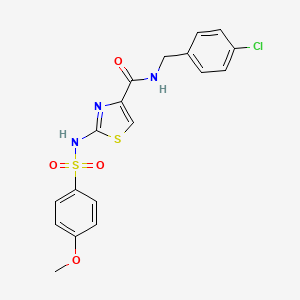
N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CBM-THZ and is a member of the thiazole family of compounds. CBM-THZ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound of interest has been explored within the realm of synthesizing derivatives with potential biological activities. For instance, the synthesis of sulfonamide derivatives, including thiazole and thiadiazole compounds, has been investigated for their antimicrobial and antiviral activities. These derivatives demonstrate significant biological activities, including anti-tobacco mosaic virus activity, highlighting the potential for agricultural and therapeutic applications (Chen et al., 2010). Similarly, the exploration into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has shown promising anti-inflammatory and analgesic properties, further emphasizing the compound's role in developing new pharmacological agents (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation
The compound's derivatives have also been synthesized to evaluate their antimicrobial properties. Research has shown that certain thiazole derivatives possess good antimicrobial activity, with electron-donating groups like hydroxyl and amino groups enhancing this activity (Chawla, 2016). This suggests the compound's relevance in addressing antibiotic resistance and the need for new antimicrobial agents.
Anticonvulsant Agents
In the field of neurology, azoles incorporating a sulfonamide moiety, which are chemically related to the compound , have been synthesized and shown to exhibit anticonvulsant activities. Some of these derivatives have offered significant protection against induced convulsions, indicating the potential for the development of new anticonvulsant medications (Farag et al., 2012).
Anticancer and Enzyme Inhibition
Additionally, halogenated sulfonamides, related to the structure of interest, have been synthesized and tested as inhibitors of tumor-associated carbonic anhydrase IX. This enzyme plays a crucial role in tumorigenesis and metastasis, and its inhibition could offer a pathway for anticancer drug development (Ilies et al., 2003).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHUZDOQAPACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


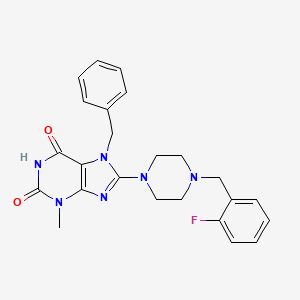
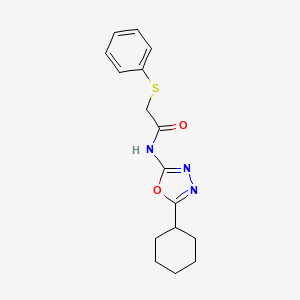
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2733514.png)
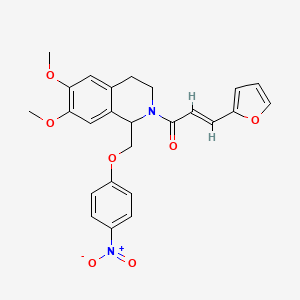


![N-(4-bromo-3-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2733523.png)
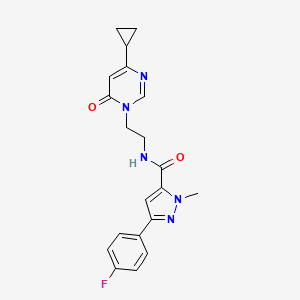
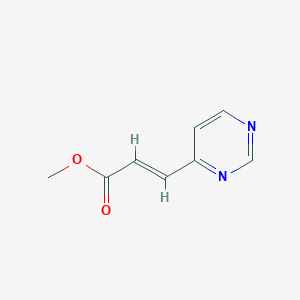
![3'-methoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2733528.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(naphthalen-1-yl)methanone](/img/structure/B2733529.png)
![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2733531.png)
